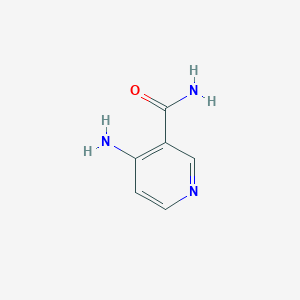

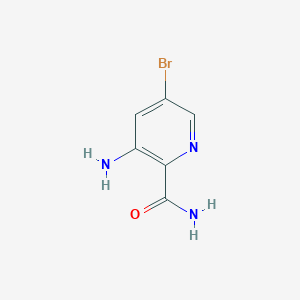

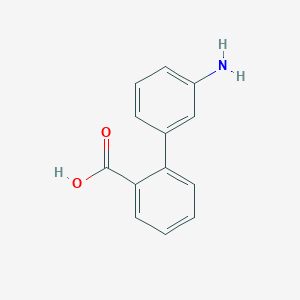

4-Amino-3-pyridinecarboxamide

Descripción general

Descripción

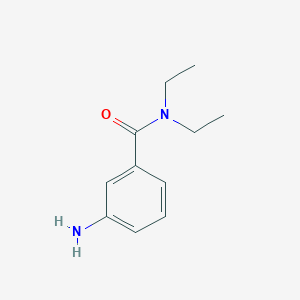

4-Amino-3-pyridinecarboxamide is a compound with the molecular weight of 137.14 . Its IUPAC name is 4-imino-1,4-dihydro-3-pyridinecarboxamide . It is a solid at room temperature .

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been developed .Molecular Structure Analysis

The InChI code for 4-Amino-3-pyridinecarboxamide is 1S/C6H7N3O/c7-5-1-2-9-3-4 (5)6 (8)10/h1-3H, (H2,7,9) (H2,8,10) .Chemical Reactions Analysis

Research has shown that substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . Several methodologies for the introduction of various bio-relevant functional groups to pyridine have been reported .Physical And Chemical Properties Analysis

4-Amino-3-pyridinecarboxamide is a solid at room temperature .Aplicaciones Científicas De Investigación

Anti-inflammatory Applications

4-Amino-3-pyridinecarboxamide: is a pyrimidine derivative, and such compounds have been extensively studied for their anti-inflammatory properties. They are known to inhibit the expression and activities of vital inflammatory mediators like prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . This makes them potential candidates for developing new anti-inflammatory drugs with enhanced activities and minimal toxicity.

Anticancer Targeting Agents

The pyridine scaffold, to which 4-Amino-3-pyridinecarboxamide belongs, is recognized for its medicinal attributes, particularly in anticancer therapies. Pyridine derivatives have been shown to inhibit the growth of a broad spectrum of cancer cell lines, making them valuable for cancer research and drug development .

Pharmacological Effects

Pyrimidines, including 4-Amino-3-pyridinecarboxamide , exhibit a range of pharmacological effects. They have been reported to possess antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory activities. This versatility is crucial for the development of new therapeutic agents .

Structure-Activity Relationships (SAR)

The study of SAR is fundamental in drug design and discovery4-Amino-3-pyridinecarboxamide can be used in SAR analysis to understand the relationship between chemical structure and biological activity, which is essential for optimizing drug efficacy and safety .

Safety and Hazards

Direcciones Futuras

Research into therapeutic peptides, which includes compounds like 4-Amino-3-pyridinecarboxamide, has been one of the hottest topics in pharmaceutical research . Identifying new drug development frameworks for conditions associated with disrupted water and solute homeostasis will meet the urgent, unmet clinical need of millions of patients for whom no pharmacological interventions are available .

Mecanismo De Acción

Target of Action

4-Amino-3-pyridinecarboxamide is an amine derivative that can be used as a pharmaceutical intermediate . .

Mode of Action

It’s possible that it interacts with specific receptors or enzymes, leading to therapeutic effects .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Amino-3-pyridinecarboxamide are not well-documented in the available literature. These properties are crucial in determining the bioavailability of the compound. A study on pyridine carboxamide derivatives as urease inhibitors has shown promising results, indicating potential pharmacokinetic properties .

Propiedades

IUPAC Name |

4-aminopyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O/c7-5-1-2-9-3-4(5)6(8)10/h1-3H,(H2,7,9)(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFDXXPVRNNRMHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60542259 | |

| Record name | 4-Aminopyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60542259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-3-pyridinecarboxamide | |

CAS RN |

7418-66-8 | |

| Record name | 4-Amino-3-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7418-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminopyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60542259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

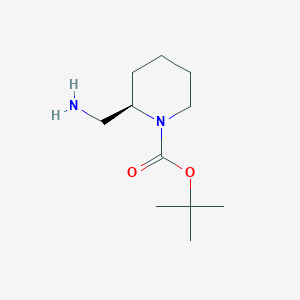

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Amino-1,2,4-triazolo[4,3-a]pyrazine](/img/structure/B112908.png)